2-methyl-3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole
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Overview
Description
2-methyl-3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound also contains a thiophene ring, which is a sulfur-containing heterocycle known for its significant role in medicinal chemistry .
Mechanism of Action
Target of Action
It is known that thiophene-based analogs have been of interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The interaction of this compound with its targets and the resulting changes would depend on the specific biological target it interacts with.
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways due to their wide range of therapeutic properties . The downstream effects would depend on the specific pathway that the compound interacts with.
Result of Action
Thiophene derivatives are known to have various therapeutic effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The specific effects of this compound would depend on its interaction with its biological targets.
Preparation Methods
The synthesis of 2-methyl-3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole can be achieved through various synthetic routes. One common method involves the condensation of 2-nitro-1-(thiophen-2-yl)ethanone with 2-methylindole under acidic conditions. The reaction typically requires a strong acid catalyst such as hydrochloric acid or sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for such compounds often involve multi-step synthesis processes that include the preparation of intermediate compounds, purification steps, and final product isolation. These methods are optimized for high yield and purity to meet industrial standards .
Chemical Reactions Analysis
2-methyl-3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-methyl-3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole has several scientific research applications:
Comparison with Similar Compounds
Similar compounds to 2-methyl-3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole include other indole derivatives and thiophene-containing compounds. Some examples are:
2-methylindole: Lacks the nitro and thiophene groups, making it less complex and with different biological activities.
2-nitrothiophene: Contains the nitro and thiophene groups but lacks the indole nucleus, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combined indole and thiophene structures, which confer a unique set of chemical and biological properties .
Biological Activity
2-Methyl-3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole, also known as 6-methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant research findings and case studies.
- Molecular Formula : C21H18N2O2S
- Molecular Weight : 362.45 g/mol
- CAS Number : 1998197-39-9
Antimicrobial Activity
Recent studies have demonstrated that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, in vitro evaluations have shown that certain derivatives possess minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating strong antibacterial activity .
Compound | MIC (μg/mL) | Pathogen |
---|---|---|
6-Methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole | 0.22 - 0.25 | Staphylococcus aureus |
Other derivatives | Varies | Various pathogens |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. Studies indicate that certain derivatives exhibit potent inhibition of inflammatory cytokines and protein denaturation, with IC50 values around 34.1 μg/mL when compared to standard drugs like diclofenac sodium .
Compound | Inhibition (%) at 1 mM |
---|---|
6-Methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole | 93.80% |
Diclofenac Sodium | 90.21% |
Anticancer Activity
The anticancer potential of indole derivatives has been a focal point in recent research. Specific studies have highlighted that certain indole derivatives can inhibit cancer cell proliferation with IC50 values in the nanomolar range against various cancer cell lines, such as HL60 and HCT116 .
Cell Line | IC50 (nM) | Compound |
---|---|---|
HL60 | 8.3 | Indole derivative |
HCT116 | 1.3 | Indole derivative |
Study on Antimicrobial Properties
In a comprehensive study evaluating the antimicrobial activity of various indole derivatives, compound 7b was identified as the most effective with significant bactericidal effects against Staphylococcus aureus and Staphylococcus epidermidis. The study utilized time-kill assays to confirm the efficacy of these compounds in inhibiting biofilm formation and bacterial growth .
Evaluation of Anti-inflammatory Effects
Another study assessed the anti-inflammatory properties of several indole compounds through their ability to inhibit TNF-alpha levels. The results showed that these compounds significantly reduced inflammation markers compared to standard treatments, suggesting their potential for therapeutic applications in inflammatory diseases .
Properties
IUPAC Name |
2-methyl-3-(2-nitro-1-thiophen-2-ylethyl)-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-10-15(11-5-2-3-6-13(11)16-10)12(9-17(18)19)14-7-4-8-20-14/h2-8,12,16H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVDVBZCVBPDOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C[N+](=O)[O-])C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.